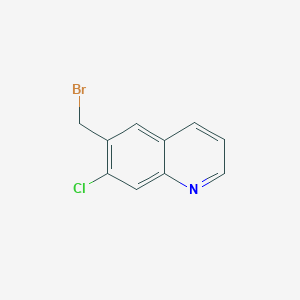

6-(Bromomethyl)-7-chloroquinoline

Description

Overview of the Quinoline (B57606) Heterocyclic System

The quinoline scaffold is a foundational heterocyclic aromatic compound in organic chemistry, characterized by a bicyclic structure where a benzene (B151609) ring is fused to a pyridine (B92270) ring. numberanalytics.combritannica.comvedantu.com This fusion of a carbocyclic and a heterocyclic ring imparts a unique electronic and steric profile to the molecule. numberanalytics.com The nitrogen atom in the pyridine ring influences the electron density distribution across the entire system, making quinoline and its derivatives versatile building blocks in synthesis. numberanalytics.com First isolated from coal tar in the 19th century, quinoline's name is derived from quinine, a well-known antimalarial alkaloid that features the quinoline core. numberanalytics.combritannica.com This historical link to medicine has foreshadowed the extensive role that quinoline derivatives would come to play in drug discovery. nih.gov

Significance of Functionalized Quinoline Derivatives in Contemporary Organic Chemistry

The functionalization of the quinoline core at its various positions has been a cornerstone of modern medicinal and synthetic chemistry. researchgate.netnih.gov By introducing different functional groups, chemists can modulate the compound's physical, chemical, and biological properties. nih.gov This has led to the development of a vast library of quinoline derivatives with a wide spectrum of applications, including as pharmaceuticals, agrochemicals, and dyes. numberanalytics.comresearchgate.net Many commercially available drugs are based on the quinoline scaffold, highlighting its importance as a "privileged" structure in drug design. researchgate.netnih.gov The ability of the quinoline ring system to undergo a variety of chemical transformations, such as electrophilic and nucleophilic substitutions, further enhances its utility as a versatile synthetic intermediate. nih.govnih.gov

Rationale for Investigating Halogenated and Alkylated Quinoline Scaffolds

The introduction of halogens and alkyl groups onto the quinoline framework is a key strategy for fine-tuning its properties. Halogenation, for instance, can significantly alter the electronic nature of the quinoline ring, often enhancing the biological activity of the molecule. nih.gov The 7-chloroquinoline (B30040) moiety, in particular, is a well-established pharmacophore found in several antimalarial drugs.

Alkylation, on the other hand, can impact the steric and lipophilic characteristics of the compound. The combination of both halogenation and alkylation in a single quinoline derivative can therefore lead to novel compounds with unique and potentially enhanced properties. The bromomethyl group, a reactive alkylating agent, is of particular interest as it provides a handle for further synthetic modifications, allowing for the construction of more complex molecular architectures. The investigation of quinolines bearing both chloro and bromomethyl substituents is thus a logical step in the exploration of new chemical space and the development of novel functionalized scaffolds.

Research Scope and Objectives Pertaining to 6-(Bromomethyl)-7-chloroquinoline

The specific focus of this article is the chemical compound this compound. Although this particular derivative is not extensively documented in readily available literature, its structural features suggest it is a valuable synthetic intermediate. The primary objectives of this examination are:

To propose a plausible synthetic route for this compound based on established chemical transformations of similar quinoline derivatives.

To predict the key physicochemical and spectroscopic properties of the target compound.

To underscore the potential of this compound as a building block for the synthesis of more complex, potentially bioactive molecules, given the known importance of related halogenated and alkylated quinolines in medicinal chemistry.

This focused investigation aims to provide a foundational understanding of this specific compound and to stimulate further research into its synthesis and potential applications.

Detailed Research Findings

While specific experimental data for this compound is not prevalent, a likely synthetic pathway can be inferred from the well-established chemistry of analogous compounds. The most probable route to synthesize this compound is via the radical bromination of the corresponding methyl-substituted precursor, 6-methyl-7-chloroquinoline.

A well-documented analogy for this transformation is the synthesis of 7-chloro-8-(bromomethyl)quinoline. prepchem.com In this reported procedure, 7-chloro-8-methylquinoline (B132762) is treated with N-bromosuccinimide (NBS) in the presence of a radical initiator, such as a peroxide, in a suitable solvent like benzene. prepchem.com This reaction proceeds through a free radical mechanism, where the benzylic hydrogen of the methyl group is abstracted, followed by reaction with NBS to yield the bromomethyl derivative.

Based on this precedent, a proposed synthesis for this compound would involve the following steps:

Starting Material: The synthesis would commence with 6-methyl-7-chloroquinoline.

Bromination: This starting material would be dissolved in an inert solvent, such as carbon tetrachloride or benzene.

Reaction Conditions: One equivalent of N-bromosuccinimide (NBS) and a catalytic amount of a radical initiator (e.g., benzoyl peroxide or AIBN) would be added to the solution.

Reaction Progression: The reaction mixture would be heated to reflux to initiate and sustain the radical chain reaction.

Isolation: Upon completion of the reaction, the succinimide (B58015) byproduct would be filtered off, and the solvent would be removed under reduced pressure to yield the crude this compound. Further purification could be achieved through recrystallization or column chromatography.

The high reactivity of the bromomethyl group makes this compound a versatile intermediate for a variety of subsequent nucleophilic substitution reactions.

Interactive Data Tables

Table 1: Proposed Synthesis of this compound

| Step | Reagents and Conditions | Product | Notes |

| 1 | 6-methyl-7-chloroquinoline, N-bromosuccinimide (NBS), Benzoyl Peroxide (catalyst) | This compound | Reaction is carried out in a non-polar solvent like carbon tetrachloride under reflux. The data presented is inferred from analogous reactions. |

Table 2: Predicted Physicochemical Properties of this compound

| Property | Predicted Value | Basis of Prediction |

| Molecular Formula | C10H7BrClN | --- |

| Molecular Weight | 256.53 g/mol | --- |

| Appearance | Likely a solid at room temperature | Based on similar substituted quinolines. |

| Solubility | Expected to be soluble in common organic solvents like dichloromethane, chloroform, and acetone. | General solubility of quinoline derivatives. |

Table 3: Predicted Spectroscopic Data for this compound

| Spectroscopic Technique | Predicted Key Signals | Rationale |

| ¹H NMR | Singlet around δ 4.5-5.0 ppm (2H, -CH₂Br); Aromatic protons in the range of δ 7.5-9.0 ppm. | The chemical shift of the bromomethyl protons is characteristic. The aromatic proton signals would be complex due to the substitution pattern. |

| ¹³C NMR | Signal for the -CH₂Br carbon around δ 30-35 ppm; Aromatic carbons in the range of δ 120-150 ppm. | The chemical shift of the bromomethyl carbon is distinct. The number and approximate shifts of the aromatic carbons can be predicted based on the structure. |

| IR Spectroscopy | C-H (aromatic) stretching ~3050 cm⁻¹; C=C and C=N (aromatic) stretching ~1600-1450 cm⁻¹; C-Br stretching ~600-500 cm⁻¹; C-Cl stretching ~800-600 cm⁻¹. | Characteristic absorption bands for the functional groups present in the molecule. |

Note: The data in the tables above are predicted based on the known properties and synthetic routes of structurally similar compounds and have not been experimentally confirmed for this compound itself.

Properties

Molecular Formula |

C10H7BrClN |

|---|---|

Molecular Weight |

256.52 g/mol |

IUPAC Name |

6-(bromomethyl)-7-chloroquinoline |

InChI |

InChI=1S/C10H7BrClN/c11-6-8-4-7-2-1-3-13-10(7)5-9(8)12/h1-5H,6H2 |

InChI Key |

MQEBUDORPHOYLI-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=CC(=C(C=C2N=C1)Cl)CBr |

Origin of Product |

United States |

Synthetic Methodologies for 6 Bromomethyl 7 Chloroquinoline and Its Precursors

Strategies for Quinoline (B57606) Core Construction

The formation of the fundamental quinoline ring system is the initial and crucial phase in the synthesis of 6-(bromomethyl)-7-chloroquinoline. Various classical and modern synthetic methods are utilized to achieve this, with a focus on controlling the placement of substituents on the heterocyclic ring.

Friedländer Annulation and Analogous Cyclization Reactions

The Friedländer annulation is a widely recognized and versatile method for synthesizing quinolines. researchgate.netwikipedia.orgorganic-chemistry.org This reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, such as a ketone, in the presence of a base or acid catalyst. organic-chemistry.org The versatility of this method allows for the preparation of a wide array of substituted quinolines by varying the starting materials. researchgate.net

The reaction can be catalyzed by various agents, including trifluoroacetic acid, toluenesulfonic acid, iodine, and Lewis acids. wikipedia.org Proline has also been shown to be an effective organocatalyst, promoting the reaction with excellent regioselectivity. thieme-connect.de The general mechanism of the Friedländer synthesis can proceed through two primary pathways. The first involves an initial aldol (B89426) addition followed by cyclization and dehydration, while the second begins with the formation of a Schiff base, which then undergoes an intramolecular aldol-type condensation and subsequent elimination to yield the quinoline ring. wikipedia.org

In the context of preparing precursors for this compound, a suitable starting material would be a 2-amino-4-chlorobenzaldehyde (B1279505) or a related ketone, which would react with an appropriate methylene-containing compound to form the 7-chloroquinoline (B30040) core. For instance, the reaction of 2-amino-4-chlorobenzaldehyde with diacetone alcohol can yield 7-chloro-2-methylquinoline. chemicalbook.com

Approaches for Introducing Halogen Substituents (e.g., Chlorine) at Position 7

The introduction of a chlorine atom at the 7-position of the quinoline ring is a critical step in the synthesis of the target compound. This can be achieved either by starting with a pre-halogenated aniline (B41778) derivative or by direct halogenation of the quinoline ring.

One common strategy involves the use of 3-chloroaniline (B41212) as a starting material in a cyclization reaction, such as the Doebner-von Miller or Skraup synthesis, to produce 7-chloroquinoline. For example, the reaction of 3-chloroaniline with crotonaldehyde (B89634) can yield 7-chloro-2-methylquinoline. chemicalbook.com Another approach involves the cyclization of N-(3-chlorophenyl)-3-amino-2-butenoic acid esters to form 2-methyl-7-chloroquinoline-3-carboxylic acid derivatives, which can then be decarboxylated. google.com

Direct halogenation of the quinoline ring can be more challenging due to issues with regioselectivity. nih.gov However, specific methods have been developed to achieve halogenation at desired positions. For instance, the use of N-halosuccinimides in the presence of an activating agent like trifluoromethanesulfonic acid can facilitate the halogenation of deactivated aromatic rings. organic-chemistry.org

Regioselective Synthesis of Quinoline Derivatives with Defined Substituent Patterns

Achieving a specific substitution pattern on the quinoline ring is paramount for the synthesis of complex molecules like this compound. The choice of synthetic route and reaction conditions plays a pivotal role in determining the final arrangement of substituents.

Regioselectivity in Friedländer synthesis can often be controlled by the choice of reactants and catalysts. thieme-connect.de For instance, proline-catalyzed reactions have demonstrated high regioselectivity in the synthesis of 2-substituted quinoline derivatives. thieme-connect.de Photocyclization of substituted benzylidenecyclopentanone oximes offers another route to substituted quinolines, where the position of the substituent on the starting benzylidene group dictates its location on the final quinoline product. rsc.org For example, para-substituted precursors typically yield 6-substituted quinolines. rsc.org

Furthermore, metal-mediated reactions provide powerful tools for regioselective functionalization. The use of mixed lithium-magnesium reagents allows for the selective deprotonation and subsequent functionalization of the quinoline ring at specific positions. durham.ac.uk For example, the magnesiation of 7-chloroquinoline can be directed to introduce various functional groups at the C4 or C8 positions. durham.ac.uk Such strategies are crucial for building the specific substitution pattern required for this compound.

Introduction of the Bromomethyl Group at Position 6

Once the 7-chloro-6-methylquinoline (B1506800) precursor is obtained, the final key transformation is the introduction of a bromine atom onto the methyl group at the 6-position. This is typically achieved through radical halogenation.

Radical Halogenation Techniques (e.g., N-Bromosuccinimide Mediated Reactions)

N-Bromosuccinimide (NBS) is the reagent of choice for allylic and benzylic brominations, which are radical substitution reactions. organic-chemistry.orgyoutube.comlibretexts.org The reaction is typically initiated by light or a radical initiator, such as a peroxide. libretexts.orgprepchem.com NBS provides a low, constant concentration of bromine radicals (Br•), which selectively abstract a hydrogen atom from the benzylic position (the methyl group at C6 of the quinoline ring) to form a resonance-stabilized benzylic radical. youtube.commasterorganicchemistry.com This radical then reacts with a molecule of bromine (Br2), which is present in low concentrations, to form the brominated product and a new bromine radical, thus propagating the chain reaction. libretexts.orgmasterorganicchemistry.com

The use of NBS is advantageous because it minimizes the competing electrophilic addition of bromine to any double bonds that may be present in the molecule. youtube.commasterorganicchemistry.com For the synthesis of this compound, 7-chloro-6-methylquinoline is treated with NBS in a suitable solvent like benzene (B151609) or carbon tetrachloride, often in the presence of a catalytic amount of a radical initiator. prepchem.com

Optimization of Reaction Conditions for Selective Monobromination

To ensure the desired product, this compound, is obtained in high yield, the reaction conditions for the bromination step must be carefully optimized to favor selective monobromination of the methyl group.

Control of Byproduct Formation and Purification Challenges in Bromination Reactions

The conversion of 7-chloro-6-methylquinoline to this compound is commonly achieved through a free-radical bromination reaction, most notably the Wohl-Ziegler bromination. wikipedia.orgthermofisher.commychemblog.com This reaction utilizes N-bromosuccinimide (NBS) in the presence of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, and is typically carried out in a non-polar solvent like carbon tetrachloride (CCl₄). wikipedia.orgmychemblog.com

The primary challenge in this transformation is controlling the formation of byproducts. The main potential byproducts include:

Dibrominated product: Over-bromination can lead to the formation of 6-(dibromomethyl)-7-chloroquinoline.

Ring brominated products: Although benzylic bromination is favored, some electrophilic aromatic substitution on the quinoline ring may occur, leading to bromination at other positions.

Unreacted starting material: Incomplete reaction will leave residual 7-chloro-6-methylquinoline.

The formation of these byproducts complicates the purification of the desired this compound. The structural similarity between the desired product and the byproducts, particularly the dibrominated species, makes separation challenging.

Table 1: Potential Byproducts in the Bromination of 7-chloro-6-methylquinoline

| Byproduct Name | Chemical Structure (if available) | Reason for Formation |

| 6-(Dibromomethyl)-7-chloroquinoline | Not available | Over-bromination of the methyl group. |

| Ring-brominated isomers | Not available | Electrophilic aromatic substitution on the quinoline ring. |

| 7-chloro-6-methylquinoline | Not available | Incomplete reaction. |

Purification typically involves techniques such as recrystallization or column chromatography. The choice of solvent for recrystallization is crucial to selectively crystallize the desired monobrominated product while leaving impurities in the mother liquor. Column chromatography, using a suitable stationary phase like silica (B1680970) gel and an appropriate eluent system, can also be employed to separate the components based on their differing polarities.

Sequential Functionalization Strategies for Target Compound Synthesis

The synthesis of this compound is a prime example of a sequential functionalization strategy. This approach involves the step-wise introduction of different functional groups onto a core molecular scaffold.

A plausible synthetic sequence is as follows:

Synthesis of the Quinoline Core: The synthesis would begin with a suitable aniline derivative to construct the 7-chloro-6-methylquinoline skeleton. Classic quinoline syntheses such as the Doebner-von Miller reaction could be employed. prepchem.comchemicalbook.com For instance, the reaction of 3-chloroaniline with crotonaldehyde could yield 7-chloro-2-methylquinoline. prepchem.com

Introduction of the Methyl Group: If the chosen primary synthesis does not directly yield the 6-methyl substituted quinoline, further functionalization would be necessary.

Benzylic Bromination: The final step is the selective bromination of the methyl group at the C-6 position to yield the target compound, this compound, as described in the previous section.

This sequential approach allows for the controlled construction of the target molecule with the desired substitution pattern.

Green Chemistry Approaches and Sustainable Synthesis Considerations

Modern synthetic chemistry places a strong emphasis on the development of environmentally benign processes. rsc.orgnih.gov Green chemistry principles are increasingly being applied to the synthesis of quinolines and their derivatives to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. rsc.orgnih.gov

Metal-Free Catalysis in Quinoline Synthesis

Traditional quinoline syntheses often rely on strong acids or metal catalysts. mdpi.com Recent research has focused on developing metal-free catalytic systems to circumvent the environmental and economic issues associated with metal catalysts. researchgate.netrsc.orgrsc.orgnih.gov For instance, metal-free halogenation of quinoline derivatives has been achieved using reagents like trihaloisocyanuric acid, offering a more sustainable alternative to metal-catalyzed methods. researchgate.netrsc.orgrsc.org

Solvent-Free Reaction Conditions

The elimination of volatile organic solvents is a key principle of green chemistry. Solvent-free, or solid-state, reactions offer significant advantages by reducing solvent waste and simplifying product isolation. rsc.orgeurekaselect.comresearchgate.netresearchgate.net Several solvent-free methods for quinoline synthesis have been reported, often utilizing solid supports or catalysts that facilitate the reaction in the absence of a bulk solvent. rsc.orgresearchgate.netresearchgate.net For example, the Friedländer synthesis of poly-substituted quinolines has been effectively carried out under solvent-free conditions using catalysts like bismuth chloride (BiCl₃) or silica-supported phosphorus pentoxide. eurekaselect.comresearchgate.net

Microwave-Assisted Synthesis Techniques

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. rsc.orgyoutube.comyoutube.comnih.govfrontiersin.org The use of microwave irradiation can enhance the efficiency of various quinoline syntheses, including condensations and cyclization reactions, while reducing energy consumption. rsc.orgyoutube.comfrontiersin.org This technique is particularly beneficial for reactions that typically require prolonged heating. youtube.com

Use of Ionic Liquids in Quinoline Synthesis

Ionic liquids (ILs) are salts with low melting points that are gaining attention as green reaction media. nih.govacs.orgnih.govacs.org Their negligible vapor pressure, thermal stability, and potential for recyclability make them attractive alternatives to conventional organic solvents. acs.orgnih.govacs.org Ionic liquids can act as both the solvent and catalyst in quinoline synthesis, promoting reactions and simplifying work-up procedures. acs.orgacs.org For example, metal-free synthesis of functionalized quinolines has been successfully demonstrated using imidazolium-based ionic liquids. acs.orgnih.govacs.org

Table 2: Summary of Green Chemistry Approaches in Quinoline Synthesis

| Green Chemistry Approach | Key Advantages | Example Application in Quinoline Synthesis |

| Metal-Free Catalysis | Avoids toxic and expensive metal catalysts. | Halogenation using trihaloisocyanuric acid. researchgate.netrsc.orgrsc.org |

| Solvent-Free Conditions | Reduces solvent waste, simplifies purification. | Friedländer synthesis using solid-supported catalysts. rsc.orgeurekaselect.comresearchgate.netresearchgate.net |

| Microwave-Assisted Synthesis | Faster reaction times, higher yields, energy efficiency. | Accelerated condensation and cyclization reactions. rsc.orgyoutube.comyoutube.comnih.govfrontiersin.org |

| Ionic Liquids | Recyclable, non-volatile reaction media; can act as catalysts. | Metal-free synthesis of functionalized quinolines. acs.orgnih.govacs.org |

Reactivity and Chemical Transformations of 6 Bromomethyl 7 Chloroquinoline

Reactivity of the Bromomethyl Moiety

The bromomethyl group at the 6-position of the quinoline (B57606) ring is the more reactive of the two halogenated sites. Its benzylic nature makes the carbon atom highly electrophilic and susceptible to attack by a wide variety of nucleophiles. This reactivity is the key to many of the synthetic applications of 6-(bromomethyl)-7-chloroquinoline.

The bromomethyl group readily undergoes nucleophilic substitution reactions (SN) with a diverse range of nucleophiles. This allows for the introduction of various functional groups containing heteroatoms or carbon at the 6-position of the quinoline core.

Heteroatom Nucleophiles: A common transformation involves the reaction with nitrogen, oxygen, and sulfur nucleophiles. For instance, amines, alkoxides, and thiolates can displace the bromide ion to form the corresponding aminomethyl, alkoxymethyl, and thiomethyl derivatives. researchgate.netresearchgate.netchemistrysteps.comyoutube.com The reaction of this compound-5,8-quinones with primary or secondary amines like piperidine (B6355638) or morpholine (B109124) leads to the formation of 7-substituted aminomethyl derivatives, highlighting the susceptibility of the bromomethyl group to nucleophilic attack by amines. researchgate.net

Carbon Nucleophiles: Carbon-based nucleophiles, such as cyanides and enolates, can also be employed to form new carbon-carbon bonds at the 6-position. The reaction with sodium cyanide, for example, provides a straightforward route to the corresponding nitrile derivative.

Table 1: Examples of Nucleophilic Substitution Reactions at the Bromomethyl Group

| Nucleophile (Nu-) | Reagent Example | Product: 6-(Nu-methyl)-7-chloroquinoline Derivative |

| Amine | Piperidine | 6-(Piperidin-1-ylmethyl)-7-chloroquinoline |

| Alkoxide | Sodium Methoxide | 6-(Methoxymethyl)-7-chloroquinoline |

| Thiolate | Sodium Thiophenolate | 6-(Phenylthiomethyl)-7-chloroquinoline |

| Cyanide | Sodium Cyanide | (7-Chloroquinolin-6-yl)acetonitrile |

This table presents plausible reactions based on general chemical principles of nucleophilic substitution on benzylic halides.

The bromomethyl group can participate in various palladium-catalyzed cross-coupling reactions, which are powerful methods for the formation of carbon-carbon bonds. wikipedia.orgwikipedia.orgorganic-chemistry.orgyoutube.comyoutube.combeilstein-journals.orgresearchgate.netyoutube.com While aryl halides are the most common substrates for these reactions, benzylic halides like this compound can also be utilized.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the bromomethyl group with an organoboron reagent, such as a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. youtube.comnih.govnih.govyoutube.com This allows for the introduction of a variety of aryl or vinyl substituents at the methylene (B1212753) bridge.

Heck Reaction: In the Heck reaction, the bromomethyl group can be coupled with an alkene in the presence of a palladium catalyst and a base to form a new, more substituted alkene. wikipedia.orgorganic-chemistry.orgyoutube.combeilstein-journals.orgresearchgate.net

Sonogashira Coupling: This reaction enables the formation of a carbon-carbon bond between the bromomethyl group and a terminal alkyne, catalyzed by palladium and a copper co-catalyst. wikipedia.orgyoutube.comlibretexts.orgorganic-chemistry.orgyoutube.com

These coupling reactions significantly expand the synthetic utility of this compound, allowing for the construction of complex molecules with diverse substitution patterns.

"Click chemistry" refers to a set of biocompatible reactions that are rapid, high-yielding, and tolerant of a wide range of functional groups. tandfonline.comresearchgate.net The most prominent example is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to form a 1,2,3-triazole ring. This compound is a suitable precursor for this reaction. The first step involves the conversion of the bromomethyl group to an azidomethyl group via a nucleophilic substitution reaction with an azide (B81097) salt, such as sodium azide. mdpi.com The resulting 6-(azidomethyl)-7-chloroquinoline can then be reacted with a terminal alkyne in the presence of a copper(I) catalyst to yield the corresponding 1,2,3-triazole derivative. tandfonline.comresearchgate.net This strategy has been employed in the synthesis of novel quinoline-based compounds.

The versatile bromomethyl group can be readily converted into a variety of other important functional groups, further expanding the synthetic possibilities.

Aldehydes: The transformation to an aldehyde, 6-formyl-7-chloroquinoline, can be achieved through a two-step process. First, the bromomethyl group is hydrolyzed to the corresponding alcohol, (7-chloroquinolin-6-yl)methanol. Subsequent oxidation of this primary alcohol using a mild oxidizing agent, such as pyridinium (B92312) chlorochromate (PCC) or a Swern oxidation, yields the desired aldehyde. nih.gov

Alcohols: Direct hydrolysis of the bromomethyl group under appropriate conditions, for instance, by treatment with aqueous base or water in a suitable solvent, affords (7-chloroquinolin-6-yl)methanol.

Nitriles: As mentioned in the nucleophilic substitution section, the reaction of this compound with a cyanide salt, such as sodium or potassium cyanide, is a straightforward method for the synthesis of (7-chloroquinolin-6-yl)acetonitrile. chemicalbook.com

Table 2: Reagents for the Transformation of the Bromomethyl Group

| Target Functional Group | Transformation | Typical Reagents |

| Aldehyde | Hydrolysis followed by Oxidation | 1. H₂O/Base; 2. PCC or Swern Oxidation |

| Alcohol | Hydrolysis | H₂O, NaOH(aq) |

| Nitrile | Cyanation | NaCN or KCN in a polar aprotic solvent |

This table provides plausible reagent choices for the functional group transformations.

Reactivity of the Chloro Substituent at Position 7

The chloro group at the 7-position of the quinoline ring is significantly less reactive than the bromomethyl group. As an aryl halide, its substitution generally requires more forcing conditions and is often facilitated by the presence of activating groups on the ring or the use of a catalyst.

The C7-chloro group can undergo nucleophilic aromatic substitution (SNAr) with strong nucleophiles, although the reactivity at this position is lower compared to the 2- and 4-positions of the quinoline ring. tandfonline.comresearchgate.netmdpi.comnih.govscispace.comresearchgate.netsemanticscholar.orgnih.govnih.govnih.gov The electron-withdrawing effect of the quinoline nitrogen atom activates the ring towards nucleophilic attack, but this effect is most pronounced at the C2 and C4 positions. Nevertheless, with appropriate nucleophiles and reaction conditions, substitution at C7 is achievable.

For example, reactions with amines, alkoxides, and thiols can lead to the displacement of the chloro group. These reactions often require elevated temperatures and may be catalyzed by a copper salt. The activation of the quinoline ring can also be enhanced by N-oxidation. researchgate.netsemanticscholar.org

Table 3: Examples of Nucleophilic Aromatic Substitution at the C7-Position

| Nucleophile | Reagent Example | Product | Conditions |

| Amine | Morpholine | 6-(Bromomethyl)-7-(morpholino)quinoline | High Temperature, possibly with catalyst |

| Alkoxide | Sodium Methoxide | 6-(Bromomethyl)-7-methoxyquinoline | High Temperature, Cu catalyst |

| Thiolate | Sodium Thiophenolate | 6-(Bromomethyl)-7-(phenylthio)quinoline | High Temperature, Cu catalyst |

This table outlines potential nucleophilic aromatic substitution reactions at the C7 position based on known reactivity of chloroquinolines.

Role in Directing Regioselectivity of Further Transformations

The presence of both a bromomethyl group and a chloro group on the quinoline scaffold introduces a competitive landscape for nucleophilic attack. The inherent reactivity of a benzylic bromide typically makes the bromomethyl group the more facile leaving group in nucleophilic substitution reactions compared to an aryl chloride. This is due to the stability of the resulting benzylic carbocation intermediate or the lower bond dissociation energy of the C-Br bond compared to the C-Cl bond at an sp2 hybridized carbon.

Studies on related 6,7-disubstituted quinolines have shown that the regioselectivity of nucleophilic substitution can be controlled. For instance, in 6,7-dihaloquinoline-5,8-diones, palladium-catalyzed amination reactions have been shown to proceed with high regioselectivity researchgate.net. While not directly analogous, this suggests that under specific catalytic conditions, selective reaction at the C-7 chloro position of this compound could be achievable. The choice of nucleophile, solvent, and temperature can also play a crucial role in directing the regioselectivity. For instance, a soft nucleophile might preferentially attack the more electrophilic carbon of the bromomethyl group, while a hard nucleophile, under forcing conditions, might favor substitution at the aromatic C-7 position.

Integrated Reaction Pathways Involving Both Functional Groups

The dual functionality of this compound opens up possibilities for integrated reaction pathways where both the bromomethyl and chloro groups participate in a single synthetic sequence. These pathways can lead to the formation of complex polycyclic or macrocyclic structures.

One potential integrated pathway involves an initial nucleophilic substitution at the bromomethyl group, introducing a new functional group that can then participate in an intramolecular reaction with the chloro-substituted position. For example, reaction with a bifunctional nucleophile, such as an amino alcohol or a diamine, could lead to an intermediate that, upon a subsequent intramolecular cyclization, would form a new ring fused to the quinoline core.

Another possibility is a tandem reaction sequence where both functional groups react in a controlled, stepwise manner with different reagents in a one-pot synthesis. This could involve, for example, a selective substitution at the bromomethyl group followed by a metal-catalyzed cross-coupling reaction at the chloro position. The development of such integrated pathways is a key area of interest in synthetic chemistry for the efficient construction of complex molecules.

Mechanistic Studies of Key Transformation Pathways

While specific mechanistic studies on this compound are not extensively documented in the literature, the transformation pathways can be inferred from the well-established mechanisms of related reactions.

The substitution of the bromomethyl group is expected to proceed via either an S_N1 or S_N2 mechanism, depending on the reaction conditions and the nature of the nucleophile. An S_N2 mechanism would involve a backside attack by the nucleophile on the carbon atom of the bromomethyl group, leading to inversion of stereochemistry if the carbon were chiral. An S_N1 mechanism would proceed through the formation of a resonance-stabilized benzylic carbocation, which would then be attacked by the nucleophile, likely leading to a racemic mixture if the starting material were chiral.

The nucleophilic aromatic substitution (SNA_r) at the 7-position would likely follow the addition-elimination mechanism. This involves the initial attack of the nucleophile on the carbon atom bearing the chloro group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge in this intermediate is delocalized over the aromatic ring and is stabilized by the electron-withdrawing nitrogen atom of the quinoline system. In a subsequent step, the chloride ion is eliminated, restoring the aromaticity of the ring and yielding the substituted product. Computational studies on 6-chloroquinoline (B1265530) have indicated that chlorine substitution significantly alters the reactive nature of the quinoline moiety, which supports the feasibility of such a pathway.

Spectroscopic and Structural Characterization Studies

Advanced Spectroscopic Techniques for Structure Elucidation

Spectroscopic techniques are indispensable for probing the molecular structure of 6-(Bromomethyl)-7-chloroquinoline, each providing unique insights into its atomic connectivity, functional groups, and electronic environment.

NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of an organic molecule.

¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals for the protons of the quinoline (B57606) ring and the bromomethyl group. Based on data for 6-chloroquinoline (B1265530), the aromatic protons would appear in the downfield region (typically δ 7.5-9.0 ppm). dergipark.org.trchemicalbook.com The introduction of the bromomethyl group at position 6 would cause a downfield shift for the adjacent aromatic protons. The most characteristic signal would be a singlet for the methylene (B1212753) protons (-CH₂Br) of the bromomethyl group, anticipated to appear in the range of δ 4.5-5.0 ppm due to the deshielding effect of the adjacent bromine atom.

¹³C NMR: The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. For this compound, nine signals are expected for the quinoline core carbons and one for the bromomethyl carbon. The carbon atoms bonded to the electronegative chlorine and nitrogen atoms (C-7 and C-9) would be significantly deshielded. The carbon of the bromomethyl group (-CH₂Br) is expected to resonate in the range of δ 30-40 ppm.

2D NMR: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be crucial for unambiguously assigning the proton and carbon signals, respectively. COSY spectra would reveal the coupling relationships between adjacent protons on the quinoline ring, while HSQC would correlate each proton with its directly attached carbon atom, confirming the assignments made in the 1D spectra.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Data is predicted based on known values for 6-chloroquinoline and standard substituent effects.

| Atom | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

| H-2 | 8.8 - 9.0 | 150 - 152 |

| H-3 | 7.4 - 7.6 | 121 - 123 |

| H-4 | 8.1 - 8.3 | 135 - 137 |

| H-5 | 8.0 - 8.2 | 128 - 130 |

| H-8 | 7.9 - 8.1 | 127 - 129 |

| -CH₂Br | 4.5 - 5.0 | 30 - 40 |

| C-4a | - | 147 - 149 |

| C-6 | - | 133 - 135 |

| C-7 | - | 136 - 138 |

| C-8a | - | 126 - 128 |

IR spectroscopy is used to identify the various functional groups present in a molecule by detecting the vibrations of its chemical bonds. The IR spectrum of this compound would exhibit several characteristic absorption bands.

The key expected vibrations include:

Aromatic C-H stretching: Typically observed above 3000 cm⁻¹. dergipark.org.tr

C=C and C=N stretching: These vibrations from the quinoline ring appear in the 1600-1450 cm⁻¹ region. dergipark.org.tr

Aliphatic C-H stretching: From the methylene (-CH₂) group, appearing just below 3000 cm⁻¹.

C-Cl stretching: A strong band is expected in the region of 760-505 cm⁻¹. dergipark.org.tr

C-Br stretching: This vibration typically occurs in the 600-500 cm⁻¹ range.

Table 2: Expected IR Absorption Bands for this compound Data is predicted based on known values for 6-chloroquinoline and related halogenated compounds. dergipark.org.trchemicalbook.com

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Aromatic C-H | Stretching | 3000 - 3100 |

| Aliphatic C-H (-CH₂) | Stretching | 2850 - 2960 |

| Quinoline Ring (C=C, C=N) | Stretching | 1450 - 1600 |

| C-H (Aromatic) | Out-of-plane bending | 750 - 900 |

| C-Cl | Stretching | 760 - 505 |

| C-Br | Stretching | 500 - 600 |

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. For this compound (C₁₀H₇BrClN), the molecular ion peak (M⁺) would be a key diagnostic feature. Due to the presence of two halogen isotopes with distinct natural abundances (⁷⁹Br/~50.7%, ⁸¹Br/~49.3% and ³⁵Cl/~75.8%, ³⁷Cl/~24.2%), the molecular ion region will display a characteristic isotopic cluster pattern, which is a powerful tool for confirming the presence of bromine and chlorine.

The predicted monoisotopic mass is approximately 254.945 Da. uni.lu The fragmentation pattern under electron impact (EI) would likely involve the loss of the bromine atom (M-Br)⁺ or the entire bromomethyl group (M-CH₂Br)⁺, leading to stable quinoline-based cations.

UV-Vis spectroscopy measures the electronic transitions within a molecule and is characteristic of conjugated systems. Quinoline and its derivatives exhibit strong UV absorption due to their aromatic nature. The UV-Vis spectrum of this compound, likely recorded in a solvent like ethanol (B145695) or methanol, is expected to show multiple absorption bands characteristic of the quinoline chromophore. dergipark.org.tr The substitution with chloro and bromomethyl groups can cause a bathochromic (red) or hypsochromic (blue) shift of these absorption maxima compared to unsubstituted quinoline. dergipark.org.tr

X-ray Crystallography for Solid-State Structure Determination

While the specific crystal structure for this compound is not found in the searched literature, analysis of a closely related isomer, 3-bromomethyl-2-chloro-quinoline, provides valuable insights into the potential solid-state arrangement. ansfoundation.org X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystal, providing precise bond lengths, bond angles, and information on intermolecular interactions.

For 3-bromomethyl-2-chloro-quinoline, the structure was solved in the triclinic crystal system, space group P-1. ansfoundation.orgsemanticscholar.org The analysis revealed a planar quinoline ring system and defined the precise geometry of the substituents. ansfoundation.org

Table 3: Crystal Data for the Related Compound 3-bromomethyl-2-chloro-quinoline ansfoundation.orgsemanticscholar.org

| Parameter | Value |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 6.587 |

| b (Å) | 7.278 |

| c (Å) | 10.442 |

| α (°) | 83.59 |

| β (°) | 75.42 |

| γ (°) | 77.39 |

| Volume (ų) | 471.9 |

| Z | 2 |

Computational and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental electronic and structural properties of molecules like 6-(Bromomethyl)-7-chloroquinoline. researchgate.net

The electronic structure of this compound can be thoroughly investigated using DFT methods. These calculations would reveal the distribution of electron density, the nature of chemical bonds, and the energies and compositions of the molecular orbitals.

Key parameters that would be determined include:

HOMO-LUMO Gap: The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity. For similar quinoline (B57606) derivatives, DFT calculations have been used to determine this gap and analyze the effects of different substituents on it. figshare.com

Molecular Electrostatic Potential (MEP): An MEP map would visualize the electrostatic potential on the molecule's surface, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This is vital for predicting how the molecule will interact with other reagents.

Natural Bond Orbital (NBO) Analysis: NBO analysis would provide insights into the hybridization of atomic orbitals, the nature of the bonding (e.g., sigma, pi bonds), and the extent of electron delocalization and intramolecular charge transfer within the quinoline ring system and its substituents.

Table 1: Hypothetical Electronic Properties of this compound based on DFT Calculations

| Property | Predicted Value/Description |

| HOMO Energy | Expected to be localized primarily on the quinoline ring, particularly the electron-rich regions. The presence of the bromomethyl group might slightly raise this energy compared to unsubstituted quinoline. |

| LUMO Energy | Likely to be distributed over the entire quinoline scaffold, with significant contributions from the chloro and bromomethyl substituents, which can act as electron-withdrawing groups. |

| HOMO-LUMO Gap | The magnitude of the gap would determine the molecule's reactivity. It is expected to be influenced by the combined electronic effects of the chloro and bromomethyl groups. |

| Dipole Moment | The molecule is expected to have a significant dipole moment due to the presence of the electronegative chlorine and bromine atoms, as well as the nitrogen atom in the quinoline ring. |

| Mulliken Atomic Charges | The chlorine and nitrogen atoms are expected to have negative Mulliken charges, while the carbon atoms attached to them and the hydrogen atoms would have positive charges, indicating the polarity of the bonds. |

Note: The data in this table is hypothetical and serves as an illustration of the types of results that would be obtained from DFT calculations. Specific values would require dedicated computational studies.

The presence of the flexible bromomethyl group (-CH2Br) at the 6-position introduces conformational possibilities for this compound. A detailed conformational analysis, typically performed using DFT or other computational methods, would be necessary to identify the most stable conformers and the energy barriers between them.

The energetic landscape would be explored by systematically rotating the C-C bond connecting the bromomethyl group to the quinoline ring. The results of such an analysis would reveal the global minimum energy structure and any other low-energy conformers that might be populated at room temperature. This information is critical for understanding the molecule's behavior in different environments and its potential binding modes with biological targets. Studies on similar substituted organic molecules have successfully used these methods to determine conformer populations. mdpi.com

Computational methods are highly effective in predicting various spectroscopic properties, which can then be used to validate and interpret experimental data. For this compound, the following spectra could be simulated:

Infrared (IR) and Raman Spectra: DFT calculations can predict the vibrational frequencies and intensities of the molecule. arabjchem.org The calculated spectra would show characteristic peaks for the C-H, C=C, C=N, C-Cl, and C-Br stretching and bending vibrations, aiding in the structural characterization of the compound.

Nuclear Magnetic Resonance (NMR) Spectra: The chemical shifts of ¹H and ¹³C atoms can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method. These theoretical chemical shifts are invaluable for assigning the signals in experimental NMR spectra. nih.gov

UV-Visible Spectra: Time-Dependent DFT (TD-DFT) calculations can be employed to predict the electronic absorption spectra. This would provide information about the electronic transitions, such as π → π* and n → π* transitions, and the corresponding absorption wavelengths (λmax). researchgate.net

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions, providing insights that are often difficult to obtain through experiments alone.

For any reaction involving this compound, such as nucleophilic substitution at the bromomethyl group, computational methods can be used to locate the transition state (TS) structure. The TS is the highest energy point along the reaction coordinate and is a critical species for understanding the reaction's feasibility and kinetics.

The geometry of the transition state would reveal the arrangement of atoms as the bond-making and bond-breaking processes occur. For instance, in an SN2 reaction, the transition state would show the incoming nucleophile and the departing bromide ion partially bonded to the methylene (B1212753) carbon. youtube.com Vibrational frequency calculations are performed on the located transition state structure; a single imaginary frequency confirms that it is a true transition state.

Once the structures of the reactants, products, and transition state have been optimized, their relative energies can be calculated to construct a reaction energy profile. This profile illustrates the energy changes that occur as the reaction progresses.

Key energetic parameters that can be determined include:

Activation Energy (Ea): The energy difference between the reactants and the transition state. A lower activation energy implies a faster reaction rate.

Reaction Energy (ΔErxn): The energy difference between the products and the reactants, indicating whether the reaction is exothermic (releases energy) or endothermic (requires energy).

From these energetic data, it is possible to predict the reaction kinetics using transition state theory. This allows for a theoretical estimation of the reaction rate constant at different temperatures. Such computational studies on reaction mechanisms are becoming increasingly common and have been successfully applied to a wide range of organic reactions. figshare.comresearchgate.net For example, understanding the mechanism of radical bromination often involves computational analysis of the reaction intermediates and transition states. youtube.com

Molecular Modeling and Dynamics Simulations for Intermolecular Interactions

Molecular modeling and molecular dynamics (MD) simulations are instrumental in exploring how this compound might interact with biological targets or other molecules. While specific studies focused solely on this compound are not extensively documented, the methodologies are well-established and have been applied to closely related quinoline and quinazoline (B50416) derivatives, offering a clear indication of how this compound would be studied.

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For instance, in studies of quinazoline derivatives as potential anticancer agents, docking simulations have been used to investigate their binding affinity towards protein targets like the epidermal growth factor receptor (EGFR). nih.govnih.gov These studies typically involve placing the ligand (the quinoline derivative) into the binding site of the protein and calculating a scoring function to estimate the binding affinity. The results often highlight key intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, with specific amino acid residues in the target's active site. nih.govnih.gov For this compound, the chloro and bromomethyl substituents would be expected to play a significant role in its binding orientation and affinity.

Molecular dynamics simulations provide a more dynamic picture of the intermolecular interactions. An MD simulation of a ligand-protein complex, for example, would track the movements of atoms over time, offering insights into the stability of the binding pose and the flexibility of the complex. nih.gov Key parameters analyzed in MD simulations include root-mean-square deviation (RMSD) to assess the stability of the complex, and root-mean-square fluctuation (RMSF) to identify flexible regions of the protein.

Table 1: Representative Data from Molecular Docking and MD Simulations of Related Quinoline Derivatives

| Parameter | Description | Typical Values for Active Derivatives |

| Binding Energy (Docking) | Estimated free energy of binding between the ligand and the target protein. | -5 to -9 kcal/mol |

| Key Interacting Residues | Specific amino acids in the target protein that form significant interactions with the ligand. | Met793, Lys745, Cys797 (in EGFR) |

| Hydrogen Bonds | Number and type of hydrogen bonds formed between the ligand and the target. | 1-4 hydrogen bonds |

| RMSD (MD Simulation) | Measure of the average distance between the atoms of the superimposed protein or ligand over time. | Stable complexes typically show RMSD values that plateau after an initial equilibration period. |

Structure-Property Relationships (SPR) based on Theoretical Models

Structure-property relationships (SPR) aim to correlate the chemical structure of a compound with its physicochemical and biological properties. Theoretical models, particularly those based on quantum chemistry, are pivotal in establishing these relationships for compounds like this compound.

Density Functional Theory (DFT) is a widely used quantum chemical method to calculate the electronic structure of molecules. dergipark.org.tr Such calculations can provide valuable information about the geometry, electronic properties, and reactivity of this compound. A study on the related compound 6-chloroquinoline (B1265530) using DFT at the B3LYP/6-311++G(d,p) level of theory has provided optimized geometrical parameters and vibrational frequencies. dergipark.org.tr These theoretical calculations are often validated by comparison with experimental data from techniques like X-ray crystallography, FT-IR, and NMR spectroscopy. dergipark.org.tr

The electronic properties derived from DFT calculations, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are particularly important for understanding a molecule's reactivity. The HOMO-LUMO energy gap is an indicator of chemical stability, with a larger gap suggesting higher stability. The distribution of these frontier orbitals can also indicate the likely sites for electrophilic and nucleophilic attack. For this compound, the electron-withdrawing nature of the chlorine atom and the reactive bromomethyl group would significantly influence the electronic distribution and reactivity of the quinoline ring system.

Furthermore, SPR studies on broader series of quinoline derivatives have demonstrated how different substituents on the quinoline core affect their biological activities. physchemres.org For example, the position and nature of substituents can modulate properties like lipophilicity and hydrogen bonding capacity, which in turn influence cell permeability and target binding affinity. Theoretical models can quantify these effects through the calculation of molecular descriptors, aiding in the rational design of new derivatives with enhanced properties.

Table 2: Theoretical Data for 6-Chloroquinoline (a related compound)

| Parameter | Description | Calculated Value (B3LYP/6-311++G(d,p)) |

| Bond Length (C6-Cl) | The distance between the carbon atom at position 6 and the chlorine atom. | 1.748 Å |

| Bond Angle (C5-C6-C7) | The angle formed by the carbon atoms at positions 5, 6, and 7. | 121.2° |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | -6.8 eV |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | -1.2 eV |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | 5.6 eV |

Data is for 6-chloroquinoline as a representative example. dergipark.org.tr

Applications in Chemical Synthesis and Materials Science

Role as a Versatile Synthetic Building Block

The presence of the bromomethyl group provides a reactive handle for a wide array of chemical transformations, making 6-(Bromomethyl)-7-chloroquinoline an ideal starting point for constructing more elaborate molecular structures.

The reactivity of the bromomethyl group allows for the facile introduction of the 7-chloroquinoline (B30040) moiety into larger molecular frameworks. This can be achieved through various reactions, such as Williamson ether synthesis, esterification, or the formation of carbon-carbon bonds via reactions with nucleophiles. These reactions could be employed to synthesize novel monomers that can then be polymerized to create advanced polymers. The resulting materials would incorporate the desirable electronic and photophysical properties of the quinoline (B57606) ring system, potentially leading to polymers with applications in electronics or as high-performance plastics.

The quinoline ring itself is a fundamental unit in many polycyclic and heterocyclic systems. The bromomethyl and chloro groups on this compound offer orthogonal reactivity, allowing for sequential and controlled synthetic transformations. For instance, the bromomethyl group can be used to build an additional ring system through intramolecular cyclization reactions. Subsequently, the chloro group could be functionalized via cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, to introduce further complexity and create intricate polycyclic aromatic or heterocyclic structures. These complex molecules are of significant interest in medicinal chemistry and materials science.

The concept of modular assembly, where complex molecules are built by connecting well-defined building blocks, is a powerful strategy in modern chemistry. This compound is an excellent candidate for such an approach. Its defined structure and reactive sites allow for its predictable incorporation into larger supramolecular assemblies or dendrimers. By reacting the bromomethyl group with multifunctional core molecules, it is possible to create star-shaped or dendritic architectures with a high density of 7-chloroquinoline units at the periphery. Such molecules could exhibit unique photophysical or host-guest properties.

Potential in Functional Materials Development

The inherent electronic properties of the quinoline system, modified by the electron-withdrawing chloro group, suggest that materials derived from this compound could possess valuable functionalities.

Quinoline derivatives are known to exhibit electron-deficient characteristics, making them suitable candidates for use as electron-transporting materials in organic light-emitting diodes (OLEDs). The introduction of a chloro group is expected to further lower the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the quinoline ring, which could facilitate electron injection and transport in an OLED device. By incorporating the this compound unit into appropriate molecular designs, it may be possible to develop novel electron carriers with high mobility and good thermal stability, leading to more efficient and durable OLEDs.

The nitrogen atom in the quinoline ring possesses a lone pair of electrons, making it an excellent coordination site for metal ions. By modifying the this compound scaffold, for example by converting the bromomethyl group into a phosphine (B1218219) or another coordinating group, it is possible to synthesize novel bidentate or tridentate ligands. These ligands could then be used to form coordination complexes with various transition metals. Such complexes could find applications in homogeneous catalysis, for instance in cross-coupling reactions or asymmetric synthesis. Furthermore, the resulting metal complexes may themselves be of interest as functional materials, potentially exhibiting interesting magnetic, optical, or electronic properties.

Conclusion and Future Perspectives

Summary of Key Research Findings and Methodological Advancements

Direct research focusing exclusively on 6-(Bromomethyl)-7-chloroquinoline is sparse in publicly accessible scientific literature. However, a significant body of research on related compounds provides a strong foundation for understanding its probable chemistry.

Methodological advancements in quinoline (B57606) synthesis are well-documented. Classical methods like the Skraup, Doebner-von Miller, and Friedländer syntheses have been refined over the years to improve yields and reduce the use of harsh reagents. More recent advancements include transition-metal-catalyzed C-H activation and annulation strategies, which offer more efficient and regioselective pathways to substituted quinolines. nih.gov The synthesis of the precursor, 7-chloro-6-methylquinoline (B1506800), would likely be the initial step, followed by radical bromination of the methyl group using reagents like N-bromosuccinimide (NBS). The reinvestigation of bromination on various 8-substituted quinolines has shown that reaction conditions are critical for achieving desired regioselectivity and yield. researchgate.net

Key findings in the broader field of quinoline chemistry that are relevant to this compound include:

Nucleophilic Substitution: The bromomethyl group at the C6 position is an excellent electrophilic site, highly susceptible to nucleophilic substitution. This allows for the straightforward introduction of a wide array of functional groups, including amines, thiols, alcohols, and cyanides, by reacting it with appropriate nucleophiles. This reactivity is a cornerstone for creating libraries of derivatives.

Cross-Coupling Reactions: The chloro-substituent at the C7 position can participate in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig aminations. nih.gov These reactions are fundamental for building molecular complexity by forming new carbon-carbon and carbon-heteroatom bonds.

Biological Significance of the Scaffold: The 7-chloroquinoline (B30040) core is a key feature in several biologically active molecules, most notably the antimalarial drug chloroquine. durham.ac.uk Derivatives of 7-chloroquinoline have been investigated for a wide range of therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial activities, suggesting that derivatives of this compound could also exhibit interesting biological profiles. ontosight.airesearchgate.netorientjchem.org

Unaddressed Challenges and Future Research Avenues in Quinoline Chemistry

Despite over a century of research, significant challenges remain in quinoline chemistry that impact the study of specific derivatives like this compound.

One primary challenge is the development of more sustainable and environmentally friendly synthetic methods. researchgate.net Many traditional syntheses rely on harsh acidic conditions, high temperatures, and toxic reagents. Future research will likely focus on:

Catalytic and Greener Syntheses: Expanding the use of photocatalysis, electrochemistry, and flow chemistry to synthesize the quinoline core and its derivatives under milder conditions.

Late-Stage Functionalization: Developing methods for the direct and selective C-H functionalization of pre-formed quinoline rings. This would allow for more efficient diversification and avoid the need for multi-step syntheses starting from simple precursors. For a compound like this compound, this could mean introducing further substituents onto the heterocyclic or carbocyclic ring to fine-tune its properties.

Selective Modification: A key challenge when working with a bifunctional molecule like this compound is achieving selective reactivity. Developing orthogonal protection-deprotection strategies or catalytic systems that can differentiate between the bromomethyl group and the chloro-substituent is crucial for controlled, stepwise synthesis of complex derivatives.

Another avenue for future research is the deeper exploration of the biological targets for quinoline-based compounds. While many derivatives show potent activity, their precise mechanisms of action are often not fully understood.

Potential for Further Diversification and Exploration of this compound Derivatives

The true potential of this compound lies in its capacity as a versatile building block for creating diverse molecular architectures. The distinct reactivity of its two functional groups allows for a modular approach to drug design and materials science.

Table 1: Potential Derivative Classes from this compound

| Reactive Site | Reaction Type | Potential Reagent(s) | Resulting Functional Group | Potential Application Area |

| 6-Bromomethyl | Nucleophilic Substitution | Primary/Secondary Amines | 6-(Aminomethyl) | Medicinal Chemistry (e.g., receptor ligands) |

| 6-Bromomethyl | Nucleophilic Substitution | Thiols, Sodium Sulfide | 6-(Thio- or Thioether-methyl) | Medicinal/Materials Chemistry |

| 6-Bromomethyl | Nucleophilic Substitution | Azide (B81097) salts (e.g., NaN₃) | 6-(Azidomethyl) | Click Chemistry, Bio-conjugation |

| 7-Chloro | Suzuki Coupling | Aryl/Heteroaryl Boronic Acids | 7-Aryl/Heteroaryl | Medicinal Chemistry, Organic Electronics |

| 7-Chloro | Buchwald-Hartwig Amination | Amines, Anilines | 7-Amino/Anilino | Medicinal Chemistry (e.g., kinase inhibitors) |

| Both | Sequential Reactions | Combination of above | Complex, multi-functional molecules | Drug Discovery, Functional Dyes |

Future exploration should focus on systematically synthesizing libraries of derivatives based on these reaction pathways. For instance:

Medicinal Chemistry: Derivatives could be designed as novel kinase inhibitors, leveraging the 7-anilinoquinoline motif known for this activity. The group introduced at the 6-position could then be used to modulate solubility, target residence time, or interact with secondary binding pockets.

Materials Science: The rigid, planar quinoline core is suitable for creating organic light-emitting diode (OLED) materials or fluorescent probes. The functional handles allow for tuning the electronic properties and for covalent incorporation into polymeric structures.

Q & A

Q. What are the common synthetic routes for preparing 6-(Bromomethyl)-7-chloroquinoline?

The synthesis typically involves functionalization of the quinoline core. A standard approach includes:

- Bromination : Reacting 7-chloroquinoline derivatives with brominating agents like N-bromosuccinimide (NBS) in chloroform or DMF to introduce the bromomethyl group at the 6-position .

- Coupling Reactions : For example, Suzuki-Miyaura coupling using palladium catalysts to attach aryl/heteroaryl groups. Conditions often involve Cs₂CO₃ in DMF at room temperature .

- Microwave-Assisted Synthesis : Accelerating reaction times (e.g., 10 minutes at 200°C) for intermediates like 3-substituted indole derivatives, improving yield and efficiency .

Q. Which spectroscopic methods are used to confirm the structure of this compound?

- 1H/13C NMR : To identify proton environments (e.g., aromatic protons at δ 7.5–8.5 ppm) and carbon frameworks .

- IR Spectroscopy : Detects functional groups like C-Br (stretch ~500–600 cm⁻¹) and C-Cl (stretch ~700 cm⁻¹) .

- Mass Spectrometry (MS) : Confirms molecular weight (e.g., [M+H]+ at m/z 256.5) and fragmentation patterns .

- Elemental Analysis : Validates purity and stoichiometry .

Q. What are typical nucleophilic substitution reactions involving the bromomethyl group?

The bromomethyl group is reactive toward nucleophiles such as:

- Amines : Primary/secondary amines in THF or DMF at 50–80°C yield amine-substituted derivatives .

- Thiols : Reaction with thiols under basic conditions (e.g., NaH) produces thioether-linked analogs .

- Azides : Sodium azide in DMF at 60°C forms azido intermediates for click chemistry .

Advanced Research Questions

Q. How can microwave irradiation improve the synthesis of this compound derivatives?

Microwave-assisted synthesis reduces reaction times from hours to minutes (e.g., 10 minutes vs. 12 hours) and enhances yields by up to 30%. For example:

- Optimized Protocol : CuCl-catalyzed coupling under microwave irradiation (200°C) achieves >90% yield for indole-quinoline hybrids .

- Energy Efficiency : Lower solvent volumes and reduced byproduct formation compared to conventional heating .

Q. How to resolve contradictions in reported antimalarial IC₅₀ values for 7-chloroquinoline derivatives?

Discrepancies in IC₅₀ values (e.g., 16–100 μM ) may arise from:

- Assay Conditions : Variations in parasite strains (e.g., Plasmodium falciparum 3D7 vs. Dd2), incubation times, or serum content .

- Compound Purity : Impurities >2% can skew results. Use HPLC (≥98% purity) and control batches .

- Statistical Analysis : Employ dose-response curves with triplicate measurements and nonlinear regression models .

Q. What strategies optimize the bioavailability of this compound derivatives?

- LogP Adjustments : Introduce hydrophilic groups (e.g., -OH, -COOH) to reduce logP from ~3.5 to <2.5, enhancing solubility .

- Prodrug Design : Mask polar groups (e.g., esterification of -COOH) to improve membrane permeability .

- In Vivo Pharmacokinetics : Monitor plasma half-life (t₁/₂) and AUC in rodent models. For example, methylated analogs show 2x higher t₁/₂ in mice .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.